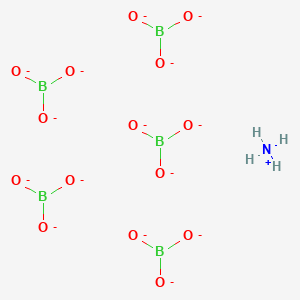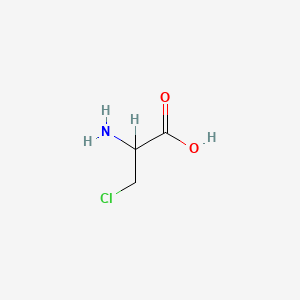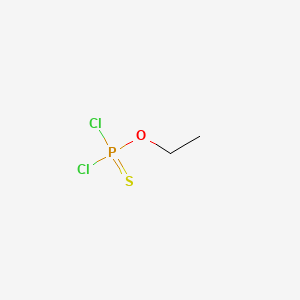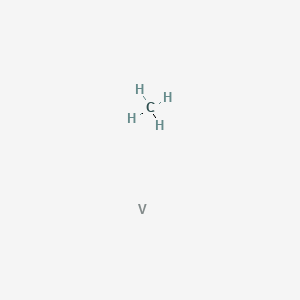
Cupric cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cupric cyanide, also known as copper(II) cyanide, is an inorganic compound with the chemical formula Cu(CN)₂. It is a coordination polymer that appears as a white to off-white powder. This compound is known for its applications in electroplating, as a catalyst in organic synthesis, and in the preparation of nitriles.
Preparation Methods
Cupric cyanide can be synthesized through various methods. One common laboratory preparation involves the reaction of copper(II) sulfate with sodium cyanide. The reaction proceeds as follows:
CuSO4+2NaCN→Cu(CN)2+Na2SO4
This method yields this compound as a precipitate, which can be filtered and purified.
In industrial settings, this compound is often produced by the reduction of copper(II) sulfate with sodium bisulfite at elevated temperatures, followed by the addition of sodium cyanide to precipitate the compound .
Chemical Reactions Analysis
Cupric cyanide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form copper(II) oxide and cyanogen gas.
Reduction: It can be reduced to copper(I) cyanide or elemental copper under specific conditions.
Substitution: this compound can participate in substitution reactions where the cyanide ligands are replaced by other ligands, such as halides or amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Cupric cyanide has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of nitriles from alkyl halides.
Biology: this compound is used in studies involving metalloproteins and enzyme catalysis.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is widely used in electroplating to provide a smooth, corrosion-resistant coating on various metals
Mechanism of Action
The mechanism of action of cupric cyanide involves its ability to coordinate with various substrates through its cyanide ligands. This coordination can facilitate electron transfer processes, making it an effective catalyst in many reactions. The molecular targets and pathways involved depend on the specific application, but generally, this compound interacts with metal centers and organic substrates to promote chemical transformations .
Comparison with Similar Compounds
Cupric cyanide can be compared to other cyanide compounds such as:
Copper(I) cyanide (CuCN): Unlike this compound, copper(I) cyanide is less stable and has different applications, primarily in electroplating and as a reagent in organic synthesis.
Potassium cyanide (KCN): This compound is highly toxic and used in gold mining and organic synthesis. It is more soluble in water compared to this compound.
Sodium cyanide (NaCN): Similar to potassium cyanide, it is used in mining and organic synthesis but is also highly toxic.
This compound is unique due to its specific coordination properties and its use as a catalyst in various chemical reactions .
Properties
CAS No. |
14763-77-0 |
|---|---|
Molecular Formula |
C2CuN2 |
Molecular Weight |
115.5808 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pentasodium 4-[[4-[(3,6-disulfonato-1-naphthyl)azo]-7-sulfonato-1-naphthyl]azo]-3-hydroxynaphthalene-2,7-disulfonate](/img/structure/B1143626.png)


![SODIUM 2-[4-[(4-HYDROXYBIPHENYL-3-YL)AZO]PHENOXY]ETHYL SULPHATE](/img/structure/B1143633.png)






